molecular formula C11H11F3O2 B12824313 Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B12824313
M. Wt: 232.20 g/mol
InChI Key: ZJSCCUUGKVHTIR-UWVGGRQHSA-N
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Description

Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the introduction of the trifluoromethoxy group into the naphthalen-2-ol structure. One common method is the use of trifluoromethoxyboronic acid in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydronaphthalene derivative.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydronaphthalene derivative.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its combination of the trifluoromethoxy group with the tetrahydronaphthalen-2-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

(2S,3S)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m0/s1

InChI Key

ZJSCCUUGKVHTIR-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CC2=CC=CC=C21)OC(F)(F)F)O

Canonical SMILES

C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O

Origin of Product

United States

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